molecular formula C5H8O2 B12778688 2(3H)-Furanone, dihydro-3-methyl-, (S)- CAS No. 65527-79-9

2(3H)-Furanone, dihydro-3-methyl-, (S)-

Cat. No.: B12778688
CAS No.: 65527-79-9
M. Wt: 100.12 g/mol
InChI Key: QGLBZNZGBLRJGS-BYPYZUCNSA-N
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Description

2(3H)-Furanone, dihydro-3-methyl-, (S)-, also known as (S)-3-Methyltetrahydrofuran-2-one, is a chiral lactone with a furanone structure. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and flavor industries. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-3-methyl-, (S)- can be achieved through several methods. One common approach involves the reduction of 3-methyl-2(5H)-furanone using a chiral catalyst to obtain the desired (S)-enantiomer. Another method includes the asymmetric hydrogenation of 3-methyl-2(5H)-furanone using a chiral rhodium or ruthenium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-3-methyl-, (S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted lactones, depending on the specific reagents and conditions used.

Scientific Research Applications

2(3H)-Furanone, dihydro-3-methyl-, (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-3-methyl-, (S)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2(5H)-furanone: A precursor in the synthesis of 2(3H)-Furanone, dihydro-3-methyl-, (S)-.

    2,3-Dihydro-3-methyl-4H-pyran-4-one: Another lactone with similar structural features but different chemical properties.

    3-Methyl-4H-pyran-4-one: A related compound with a pyranone structure.

Uniqueness

2(3H)-Furanone, dihydro-3-methyl-, (S)- is unique due to its chiral nature and specific enantiomeric form, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.

Properties

CAS No.

65527-79-9

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(3S)-3-methyloxolan-2-one

InChI

InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3/t4-/m0/s1

InChI Key

QGLBZNZGBLRJGS-BYPYZUCNSA-N

Isomeric SMILES

C[C@H]1CCOC1=O

Canonical SMILES

CC1CCOC1=O

Origin of Product

United States

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